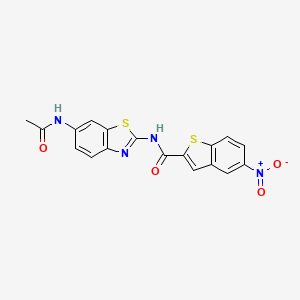

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O4S2/c1-9(23)19-11-2-4-13-15(8-11)28-18(20-13)21-17(24)16-7-10-6-12(22(25)26)3-5-14(10)27-16/h2-8H,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMCEJOBTFCRLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include acylation and nitration processes. The compound incorporates a benzothiazole moiety, an acetamido group, and a nitro substituent, contributing to its biological activity.

1. Antitumor Activity

Recent studies have shown that benzothiazole derivatives exhibit promising antitumor properties. The compound was tested against various cancer cell lines, revealing significant cytotoxic effects:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung) | 6.26 | High |

| HCC827 (Lung) | 20.46 | Moderate |

| NCI-H358 (Lung) | 16.00 | Moderate |

The compound demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating its potential as a lead compound for further development in cancer therapy .

2. Antimicrobial Activity

The antimicrobial properties of this compound were evaluated using standard broth microdilution methods against Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .

3. Anti-inflammatory Properties

The anti-inflammatory activity of the compound has also been explored. It was found to inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases. The mechanism is believed to involve modulation of signaling pathways related to inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- DNA Binding : The compound may interact with DNA, inhibiting replication and transcription processes essential for cancer cell proliferation.

- Enzyme Inhibition : It is hypothesized that the compound targets specific enzymes involved in tumor growth and inflammation, although further studies are needed to elucidate these pathways completely .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various benzothiazole derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells while sparing normal fibroblasts at lower concentrations. This selectivity suggests a favorable therapeutic index for the compound .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial potential of the compound against multi-drug resistant strains of bacteria. The findings indicated that it could serve as a lead candidate for developing new antibiotics, particularly due to its effectiveness against Staphylococcus aureus and other resistant pathogens.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of benzothiazole, including N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, exhibit significant anti-inflammatory properties. The compound's structural features allow it to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Case Study:

A study synthesized various benzothiazole derivatives and evaluated their anti-inflammatory effects in vitro. The results indicated that compounds with a similar structure to this compound significantly reduced inflammation markers in human cell lines .

Anti-diabetic Activity

The compound has also shown promise in the field of diabetes research. Its ability to enhance insulin sensitivity and reduce blood glucose levels has been documented.

Research Findings:

In a controlled study involving diabetic animal models, administration of the compound resulted in a notable decrease in blood glucose levels and improvement in lipid profiles. These findings suggest its potential as an adjunct therapy for diabetes management .

Anticancer Potential

The anticancer properties of this compound have been explored through various mechanisms such as apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

(a) Trifluoromethyl and Methoxy Derivatives ()

Compounds such as N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide () replace the acetamido group with a trifluoromethyl (-CF₃) or methoxy (-OCH₃) group. The -CF₃ group is strongly electron-withdrawing, reducing electron density on the benzothiazole ring, whereas -OCH₃ is electron-donating.

(b) Bromothiophene Analogue ()

N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide () shares the acetamido group but substitutes the nitro group with bromine. Bromine’s larger atomic radius and polarizability may increase hydrophobic interactions, while the nitro group’s strong electron-withdrawing nature could enhance electrophilic reactivity. The ethyl group on the benzothiazole in adds steric bulk, increasing logP (4.2) compared to the target’s likely lower hydrophobicity .

(c) Morpholinyl and Nitro Derivatives ()

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrothiophene-2-carboxamide () retains the nitro group but introduces a morpholinyl-propyl chain. The morpholine ring improves solubility due to its polarity, whereas the target’s acetamido group balances hydrophilicity and hydrogen-bonding. The molecular weight of (460.57 g/mol) exceeds typical acetamido derivatives, suggesting increased complexity .

Physicochemical and Structural Properties

Table 1 summarizes key properties of analogous compounds:

*Estimated based on structural similarity.

†Predicted using analogous compounds.

Implications for Bioactivity and Solubility

- LogP and Solubility : ’s lower XLogP3 (2.5) reflects enhanced solubility due to the morpholine ring, whereas the target’s moderate logP (~3.8) balances lipophilicity and aqueous solubility.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide?

- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., pyridine, dichloromethane) enhance reactivity in carboxamide formation .

- Temperature : Reflux conditions (~80–100°C) improve yields in coupling reactions involving benzothiazole intermediates .

- Reaction time : Extended reaction times (3–6 hours) ensure complete conversion, as shown in acetamide derivatization protocols .

- Purification : Washing with aqueous methanol or ethanol removes unreacted starting materials .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) using SHELXL for refinement .

- Spectroscopic techniques : Confirm functional groups via NMR (e.g., acetamido proton at δ 2.07 ppm) and LC-MS (e.g., [M+H] at m/z 347.1) .

- Elemental analysis : Validate purity (e.g., C, H, N content within 0.3% of theoretical values) .

Q. What standard assays are used to evaluate its biological activity?

- Methodological Answer:

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Enzyme inhibition : Fluorescence-based assays (e.g., proteasome inhibition using fluorogenic substrates like Suc-LLVY-AMC) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer:

- Substituent variation : Synthesize analogs with modified nitro, acetamido, or benzothiophene groups to assess impact on bioactivity .

- In vitro profiling : Compare IC values across targets (e.g., proteasome vs. kinase inhibition) .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to enzymes like the 20S proteasome .

Q. What computational approaches are suitable for predicting its reactivity and electronic properties?

- Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) and Fukui functions for nucleophilic/electrophilic sites .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive regions (e.g., nitro group as electron-deficient site) .

Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?

- Methodological Answer:

- Multi-technique validation : Cross-reference X-ray data (e.g., bond lengths/angles) with - NOESY for conformational analysis .

- Dynamic NMR : Resolve tautomerism or rotational barriers in solution (e.g., temperature-dependent NMR studies) .

Q. What experimental strategies elucidate its mechanism of action in proteasome inhibition?

- Methodological Answer:

- Activity-based protein profiling (ABPP) : Use fluorescent probes (e.g., MV151) to visualize proteasome inhibition in cell lysates .

- Kinetic assays : Measure time-dependent inhibition (e.g., ) to distinguish reversible vs. irreversible binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.